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4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene

Catalog No.
S6615573
CAS No.
61386-59-2
M.F
C9H6F3NOS
M. Wt
233.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl...

CAS Number

61386-59-2

Product Name

4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene

IUPAC Name

4-isocyanato-1-methylsulfanyl-2-(trifluoromethyl)benzene

Molecular Formula

C9H6F3NOS

Molecular Weight

233.21 g/mol

InChI

InChI=1S/C9H6F3NOS/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3

InChI Key

NJVFXWJWUKLIIO-UHFFFAOYSA-N

SMILES

CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F

Canonical SMILES

CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F

4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene, with the CAS number 1261492-67-4, is a specialized organic compound characterized by its unique chemical structure. It features an isocyanate functional group attached to a benzene ring that also contains a methylsulfanyl group and a trifluoromethyl group. The molecular formula of this compound is C₉H₆F₃N₁O₁S₁, and it has a molecular weight of approximately 201.15 g/mol. Its structure can be represented by the SMILES notation: FC(F)(F)c1cc(\N=C=O)ccc1C, indicating the presence of multiple functional groups that contribute to its reactivity and properties .

Typical of isocyanates, including:

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
  • Polymerization: It can be involved in the production of polyurethanes through reactions with polyols.
  • Hydrolysis: In the presence of water, it may hydrolyze to form the corresponding amine and carbon dioxide.

These reactions are significant for its applications in materials science and organic synthesis .

While specific biological activity data for 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene is limited, isocyanates are generally known for their potential toxicity and reactivity. They can act as irritants to the respiratory system, skin, and eyes. Additionally, some studies suggest that isocyanates may have mutagenic properties and can induce allergic reactions upon exposure . Therefore, handling this compound requires appropriate safety precautions.

The synthesis of 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene typically involves the following steps:

  • Starting Materials: The synthesis often begins with 4-amino-2-(trifluoromethyl)benzenesulfonyl chloride.
  • Isocyanation Reaction: This compound can be treated with phosgene or other isocyanate precursors under controlled conditions (e.g., temperature and inert atmosphere) to facilitate the formation of the isocyanate group.
  • Purification: The product may require purification through recrystallization or chromatography to ensure high purity for further applications .

4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene has several applications across various fields:

  • Polymer Industry: It is used in the synthesis of polyurethane foams and coatings due to its reactivity with polyols.
  • Pharmaceuticals: This compound may serve as an intermediate in the synthesis of bioactive molecules or pharmaceuticals.
  • Agricultural Chemicals: It could be utilized in developing pesticides or herbicides due to its chemical properties .

Studies on the interactions of 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene with biological systems are crucial for understanding its safety profile. Research indicates that exposure to isocyanates can lead to respiratory issues and skin sensitization. In vitro studies may focus on its reactivity with biological nucleophiles, while in vivo studies could assess its toxicological effects on model organisms .

Several compounds exhibit structural similarities to 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene. Below is a comparison highlighting their unique features:

Compound NameCAS NumberUnique Features
4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene51903-64-1Lacks methylsulfanyl group; simpler structure
4-Trifluoromethylphenyl isocyanate1548-13-6More straightforward structure; no sulfur atom
2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene11983909Contains a methoxy group instead of methylsulfanyl

Each of these compounds shares the trifluoromethyl and isocyanate functionalities but differs in additional substituents, which significantly influence their chemical behavior and applications. The presence of the methylsulfanyl group in 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene enhances its reactivity compared to others, making it valuable in specific synthetic pathways and applications .

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Exact Mass

233.01221947 g/mol

Monoisotopic Mass

233.01221947 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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